9-Decenyl acetate

Description

Significance of Semiochemicals in Interspecific and Intraspecific Chemical Communication

Semiochemicals, from the Greek word "semeon" meaning signal or mark, are chemical substances released by an organism that affect the behaviors of other individuals. nih.gov This chemical language is fundamental to the survival and reproduction of countless species, especially insects, who rely heavily on these signals. researchgate.net Semiochemical communication can be broadly categorized based on whether the interaction occurs between individuals of the same species (intraspecific) or different species (interspecific). nih.gov

Intraspecific communication is mediated by pheromones . These chemicals are secreted into the environment by one individual and elicit a specific reaction in a receiving individual of the same species. scilit.com Pheromones are classified by the responses they trigger, which can include attracting mates (sex pheromones), signaling danger (alarm pheromones), marking trails (trail-marking pheromones), and promoting congregation (aggregation pheromones). researchgate.netscilit.com The use of species-specific pheromones is a critical mechanism for avoiding interspecies mating, thereby ensuring reproductive isolation. cabidigitallibrary.org

Interspecific communication involves allelochemicals , which are signals that travel from an organism of one species to a member of a different species. researchgate.net These are further classified based on which organism benefits from the interaction:

Allomones : These benefit the emitter but not the receiver. A classic example is the defensive secretions of insects that deter predators. scilit.com

Kairomones : These benefit the receiver but not the emitter. For instance, a predator may use a pheromone emitted by its prey to locate it. In this case, the same molecule functions as both a pheromone (intraspecific) and a kairomone (interspecific). epa.gov

Synomones : These benefit both the emitter and the receiver. An example is the floral scents produced by plants that attract pollinators; the plant achieves pollination, and the insect receives nectar. nih.gov

The specificity and potency of these chemical signals are remarkable; in some cases, only a few molecules are needed to elicit a powerful behavioral response. researchgate.net This high sensitivity has driven the evolution of highly specialized receptors in receiving organisms, commonly located on the antennae, feet, or palps. researchgate.net The study of these compounds has practical applications, particularly in pest management, where synthetic pheromones are used to monitor and disrupt the mating of pest insects, offering an environmentally safer alternative to conventional pesticides. cabidigitallibrary.orgjaydevchemicals.com

Table 1: Classification of Semiochemicals

| Category | Sub-category | Interacting Species | Benefit to Emitter | Benefit to Receiver | Example |

|---|---|---|---|---|---|

| Pheromones | - | Intraspecific (Same Species) | Yes | Yes | A female moth releasing a sex attractant for a male of the same species. |

| Allelochemicals | Allomones | Interspecific (Different Species) | Yes | No | An insect releasing a defensive spray to repel a predator. |

| Kairomones | Interspecific (Different Species) | No | Yes | A predatory beetle detecting the aggregation pheromone of its bark beetle prey. |

Historical Context of 9-Decenyl Acetate (B1210297) Identification in Biological Systems

The identification of specific pheromone components, including 9-Decenyl acetate and its isomers, is a complex process that has evolved with advancements in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG). The history of this compound is not one of a single discovery but rather its gradual identification as a component within the multi-chemical pheromone blends of various moth species.

A significant body of research has focused on the turnip moth, Agrotis segetum, a widespread agricultural pest. Studies revealed that the female's sex pheromone is not a single compound but a blend of several aliphatic acetates and alcohols. scilit.com Research conducted in the 1980s demonstrated that the composition of this blend can vary significantly between different geographical populations, a phenomenon that could lead to reproductive isolation. cabidigitallibrary.org

In detailed analyses of Agrotis segetum pheromone glands, researchers identified a complex mixture of compounds. While (Z)-7-Dodecenyl acetate was often the main component, other acetates were present in varying ratios. scilit.com Notably, (Z)-5-decenyl acetate was identified as a key minor component that elicited a strong response in the male moth's antennae. scilit.comcabidigitallibrary.org Field tests confirmed that a synthetic blend containing decyl acetate, (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate was effective at attracting male turnip moths, indicating that the behavioral response depends on the precise ratio of multiple components. scilit.com While this compound itself was not always explicitly named as a primary component in early studies, the identification of its C10 acetate isomers like (Z)-5-decenyl acetate in the Agrotis segetum complex was a critical step in understanding the chemical communication of this species.

Further research into other Lepidoptera has continued to uncover the role of various acetates in their pheromone systems. For example, (Z)-9-dodecenyl acetate, a C12 acetate, was identified as a sex pheromone component in the moth Cnephasia longana and as a minor component in the European grapevine moth, Lobesia botrana. nih.govresearchgate.net These findings underscore a common theme in moth chemical ecology: the use of a homologous series of fatty acid-derived acetates, alcohols, and aldehydes, where chain length and double bond position create species-specific signals. nih.gov The identification of these compounds in various species has been instrumental in developing species-specific lures for pest monitoring and control programs. epa.gov

Table 2: Identification of Key Acetate Pheromone Components in Select Moth Species

| Species | Common Name | Compound(s) Identified | Year of Report | Key Finding |

|---|---|---|---|---|

| Agrotis segetum | Turnip Moth | (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate | 1982, 1986 | Pheromone blend composition varies between geographical populations. cabidigitallibrary.org A specific blend of acetates is required for male attraction. scilit.com |

| Lobesia botrana | European Grapevine Moth | (E,Z)-7,9-dodecadienyl acetate, (Z)-9-dodecenyl acetate | 1988 | (Z)-9-dodecenyl acetate identified as a minor component of the female sex pheromone. nih.gov |

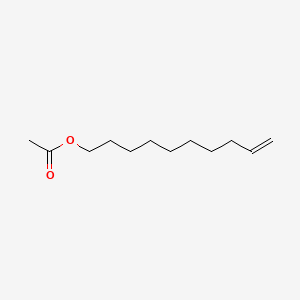

Structure

3D Structure

Properties

IUPAC Name |

dec-9-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQXMYAEJSMANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047125 | |

| Record name | 9-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-18-7 | |

| Record name | 9-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I999R8F793 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Roles and Natural Occurrence of 9 Decenyl Acetate

Identification as a Key Semiochemical and Pheromone Component

Semiochemicals are chemicals that transmit messages between living organisms. regulations.gov Pheromones are a subclass of semiochemicals used for communication within the same species, often influencing behavior or developmental processes. regulations.govjustia.comworldbioprotectionforum.com 9-Decenyl acetate (B1210297) functions as a pheromone component in various insect systems. ontosight.ai

Insects, particularly Lepidoptera (moths and butterflies), utilize sex pheromones, often composed of straight-chain aliphatic compounds with functional groups like alcohols, aldehydes, or acetates, to attract mates. regulations.govjustia.comgoogleapis.com 9-Decenyl acetate, being an acetate with a 10-carbon chain and a double bond, fits within this class of compounds. regulations.govjustia.comgoogleapis.com Its presence in a pheromone blend can influence mating behaviors. ontosight.ai

While primarily known for its role in intraspecific communication as a pheromone, semiochemicals like this compound can also be involved in interspecific interactions. Although the provided search results primarily focus on its pheromone function within species, the broader category of semiochemicals encompasses interactions between different species (e.g., kairomones, allomones). The specific role of this compound in interspecific signaling is not explicitly detailed in the search results, but its function as a volatile compound in plants attracting pollinators hints at a potential role in interspecies chemical communication. researchgate.netnih.gov

Species-Specific Pheromone Blends Involving this compound

The specific blend of pheromone components, including the presence and proportion of this compound, is often unique to a particular insect species. This species-specific blend ensures that individuals attract and mate with members of their own species.

Lepidopteran pheromones are a well-studied group where this compound and similar acetates play a significant role. regulations.govjustia.comgoogleapis.com The functional variability of this compound depends on the other components present in the species-specific blend.

Spodoptera frugiperda, the fall armyworm, is a pest species whose sex pheromone system involves straight-chain aliphatic acetates. While (Z)-tetradec-9-en-1-yl acetate is identified as a sex pheromone component for the fall armyworm, this compound is mentioned in the context of synthesizing pheromone derivatives, indicating its structural relation and potential use in the synthesis of Spodoptera frugiperda pheromone components. justia.comgoogleapis.com The specific blend for Spodoptera frugiperda includes 9Z-Tetradecen-1-yl acetate and 11Z-Hexadecen-1-yl acetate. m2i-lifesciences.com

Lobesia botrana, the European grapevine moth, is another lepidopteran pest where pheromones are used for control. google.com While 7E,9Z-Dodecadienyl acetate is listed as a sex pheromone component for Lobesia botrana m2i-lifesciences.com, this compound is mentioned as a potential component in sustained-release pheromone formulations targeting species including Lobesia botrana. google.com This suggests that while not necessarily the primary component, this compound might be part of a more complex blend or used in specific formulations for this moth.

Here is a table summarizing the involvement of this compound in the pheromone systems of the mentioned species:

| Species | Common Name | Role of this compound | Key Pheromone Components (where specified) |

| Spodoptera frugiperda | Fall Armyworm | Structural relation/potential in synthesis of pheromones. justia.comgoogleapis.com | 9Z-Tetradecen-1-yl acetate, 11Z-Hexadecen-1-yl acetate. m2i-lifesciences.com |

| Lobesia botrana | European Grapevine Moth | Potential component in sustained-release formulations. google.com | 7E,9Z-Dodecadienyl acetate. m2i-lifesciences.com |

| Aonidiella aurantii | California red scale | Component of the sex pheromone blend. csic.eseje.cz | (3S,6R)-3-methyl-6-(1-methylenenyl)-9-decenyl acetate, (3S,6R)-3-methyl-6-(1-methylenenyl)-3,9-decadienyl acetate. eje.cz |

Lepidopteran Systems and Functional Variability

European Grape Berry Moth, Eupoecilia ambiguella

In the European grape berry moth, Eupoecilia ambiguella, (Z)-9-dodecenyl acetate is identified as a major component of the female sex pheromone. This compound is present in sex gland extracts and washes of female moths. Studies have shown that synthetic (Z)-9-dodecenyl acetate elicits prominent electroantennogram activity in males, triggers a mating dance response, and is attractive in field tests. researchgate.net While (Z)-9-dodecenyl acetate is the primary attractant, other compounds such as dodecyl acetate and octadecyl acetate can augment male catch when included in a blend. purdue.eduscilit.com Field trials indicate that a blend of roughly equal parts of (Z)-9-dodecenyl acetate, dodecyl acetate, and octadecyl acetate provides an effective attractant blend for E. ambiguella. scilit.com The compound (Z)-9-dodecenyl acetate is used in pheromone traps for monitoring E. ambiguella populations in vineyards. nih.govherts.ac.uk

Almond Moth, Cadra cautella, and Beet Armyworm, Spodoptera exigua

For the almond moth, Cadra cautella, and the beet armyworm, Spodoptera exigua, the diene (Z,E)-9,12-tetradecadienyl acetate is a major pheromone component used by female moths to attract conspecific mates. iastate.edunih.govnih.gov Biosynthesis of this pheromone component involves a unique Δ12 desaturase enzyme acting on (Z)-9-tetradecenoic acid, followed by reduction and acetylation. iastate.edunih.govnih.gov Both species also utilize a pheromonotropic peptide to stimulate pheromone biosynthesis. iastate.edunih.gov (Z,E)-9,12-tetradecadienyl acetate has been identified as essential for disrupting pheromone communication in S. exigua. oup.com While (Z,E)-9,12-tetradecadienyl acetate is a key component, Cadra cautella and Spodoptera exigua also use (Z)-9-tetradecenyl acetate as another major pheromone component. iastate.edu (Z,E)-9,12-tetradecadienyl acetate is used in pheromone lures for mating disruption of the beet armyworm. cbp.govepa.govepa.gov

Southwestern Pine Tip Moth, Rhyacionia neomexicana

In the southwestern pine tip moth, Rhyacionia neomexicana, (E)-9-dodecenyl acetate is the most abundant component of the sex pheromone found in female gland washes, typically present at levels of 0.5–1.5 ng per female equivalent. oup.comresearchgate.netresearchgate.net (Z)-9-dodecenyl acetate, along with (E) and (Z)-9-dodecenol, are also present. oup.comresearchgate.net Field trapping studies indicate that a ratio of approximately 80:20 (E:Z)-9-dodecenyl acetate is the most attractive bait for male moths. oup.comresearchgate.net The addition of the corresponding alcohols did not improve attractiveness. oup.comresearchgate.net (E)-9-dodecenyl acetate and (Z)-9-dodecenyl acetate are used in pheromone products for mating disruption of moths in forests and agricultural applications. epa.gov

Sugarcane Stalk Borer, Chilo auricilius

(Z)-9-tetradecenyl acetate is one of four pheromonal components detected in ovipositor washings and volatiles from female sugarcane stalk borers, Chilo auricilius. nih.govresearchgate.net The other components identified are (Z)-7-dodecenyl acetate, (Z)-8-tridecenyl acetate, and (Z)-10-pentadecenyl acetate. nih.govresearchgate.net Field tests conducted in northern India showed that a combination of (Z)-8-tridecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-10-pentadecenyl acetate in their naturally occurring ratio (8:4:1) provided a highly attractive synthetic source for trapping. nih.govresearchgate.net (Z)-7-dodecenyl acetate, however, was found to reduce catches of male C. auricilius when dispensed with the other three components. nih.gov

Giant Eucosma Moth, Eucosma giganteana

Research on the Giant Eucosma Moth, Eucosma giganteana, has investigated the behavioral activity of semiochemicals identified from related Eucosma species, including (E)-9-dodecenyl acetate and (Z)-9-dodecenyl acetate. nih.govusda.govnih.gov While (E)-8-dodecenyl acetate showed significant attraction to E. giganteana males in field trials and may be a component of their pheromone blend, (Z)-9-dodecenyl acetate was the second most attractive compound tested, capturing significantly more moths than the control in field trapping. nih.govusda.govnih.govresearchgate.net (E)-9-dodecenyl acetate did not show significant attraction in field tests. nih.gov Laboratory flight mill assays indicated that the presence of attractive stimuli, such as (E)-8-dodecenyl acetate and (Z)-9-dodecenyl acetate, could affect flight behavior. usda.govresearchgate.net

Black Cutworm Moth, Agrotis ipsilon

The sex pheromone blend of the black cutworm moth, Agrotis ipsilon, has been reported to include (Z)-9-tetradecenyl acetate as one of its components. bioline.org.brnih.govoup.comresearchgate.netresearchgate.net Initially identified as a two-component blend with (Z)-7-dodecenyl acetate, later studies provided evidence that (Z)-11-hexadecenyl acetate should be considered a third pheromone component. bioline.org.brnih.govoup.comresearchgate.net Analysis of pheromone gland extracts from female A. ipsilon has confirmed the presence of (Z)-9-tetradecenyl acetate along with (Z)-7-dodecenyl acetate and (Z)-11-hexadecenyl acetate in varying proportions across different geographic populations. bioline.org.broup.comresearchgate.net Field trials have indicated that while single components may not be effective attractants, blends containing these compounds are necessary for male attraction. bioline.org.brresearchgate.net

Turnip Moth, Agrotis segetum

(Z)-9-tetradecenyl acetate is a component of the sex pheromone blend produced by female turnip moths, Agrotis segetum. plos.orgnih.govresearchgate.netmedchemexpress.comresearchgate.net The pheromone blend is complex and can include (Z)-5-decenyl acetate and (Z)-7-dodecenyl acetate as major components, with (Z)-9-tetradecenyl acetate also present. plos.orgnih.govresearchgate.netresearchgate.net The relative proportions of these components can vary between individuals and populations. nih.govresearchgate.net Field tests with various mixtures of these acetates have been conducted to determine the most attractive blends for male A. segetum. researchgate.netresearchgate.net Studies involving electroantennography and single sensillum recording have helped identify the receptor responses to these pheromone components. plos.orgresearchgate.net

Other Biological Sources and Contexts

Beyond its role in insect pheromones, this compound has been noted as a component of the scents emitted by certain plants. ontosight.ai It is also known for its fragrance properties, sometimes referred to as "rose petal acetate" due to its scent reminiscent of rose petals. ontosight.aithegoodscentscompany.com This characteristic has led to its use in the perfume industry. ontosight.ai

Temporal and Contextual Dynamics of this compound Emission

The emission of pheromone components, including acetates, can be subject to temporal and contextual variations in insects. These dynamics can be influenced by factors such as age and circadian rhythms.

Research on insect pheromones indicates that the production and titers of these compounds can vary with age. For instance, studies on the moth Isoceras sibirica have shown that the titers of sex pheromone components, such as (Z)-9-tetradecenyl acetate, were low on the first night after eclosion, increased and peaked on the second night, and then decreased with age. nih.gov While this specific study focuses on a different acetate, it illustrates the principle of age-related dynamics in insect pheromone production, a context in which this compound can also be found. The percentage of female Isoceras sibirica moths calling was highest in 1- to 3-day-old females and lowest in 4- to 5-day-old females. nih.gov

Circadian rhythms, the intrinsic time-keeping systems in organisms, can influence various biological processes, including the timing of pheromone release and mating activity in insects. nih.gove-dmj.org Studies have investigated the diel periodicity of pheromone production and adult behavior in moths. For example, in Isoceras sibirica, females primarily called during the second half of the scotophase (dark period). nih.gov Pheromone titers in this species showed a sharp increase and peaked between 4 to 6 hours into the scotophase, declining thereafter. nih.gov This demonstrates a clear circadian influence on pheromone availability. While direct studies on the circadian rhythm of this compound release were not specifically found in the provided context, the principle of circadian control over pheromone emission is well-established in insects where such acetates are components of the pheromone blend.

Below is a table summarizing the age-related pheromone titer data for (Z)-9-tetradecenyl acetate in Isoceras sibirica as an example of age-related dynamics in insect pheromone production:

| Age of Female Moths (Days after eclosion) | Relative Pheromone Titer (Arbitrary Units) |

| 1 | Low |

| 2 | Peak |

| 3 | High |

| 4-5 | Decreasing |

Note: Data is illustrative based on the description of trends in the source nih.gov, as specific numerical values for relative titers across all ages were not provided.

The circadian rhythm of (Z)-9-tetradecenyl acetate titer in Isoceras sibirica during the scotophase is illustrated below:

| Time in Scotophase (Hours) | Relative Pheromone Titer (Arbitrary Units) |

| 0-4 | Invariant (Low) |

| 4-6 | Sharply Increasing to Peak |

| 6-9 | Declining |

| 9-10 | Minimum |

Note: Data is illustrative based on the description of trends in the source nih.gov, as specific numerical values for relative titers across all time points were not provided.

Chemical Synthesis and Analogues of 9 Decenyl Acetate

Stereoselective Synthetic Methodologies for 9-Decenyl Acetate (B1210297)

Stereoselective synthesis is crucial for producing specific geometric isomers of 9-decenyl acetate, particularly when a particular isomer exhibits distinct biological activity or requires precise structural definition. Several approaches have been developed to achieve this control.

Esterification Reactions (e.g., Fischer–Speier Method)

Esterification is a fundamental method for synthesizing esters, involving the reaction between an alcohol and a carboxylic acid or a derivative. The Fischer–Speier esterification typically involves the acid-catalyzed reaction of a carboxylic acid and an alcohol mdpi.comwikipedia.org. While a direct Fischer-Speier reaction between 9-decenoic acid and acetic acid is conceptually possible, synthesis of this compound is commonly achieved by the esterification of 9-decen-1-ol (B78377) with acetic acid or acetic anhydride (B1165640).

One described method involves the reaction of 9-decen-1-ol with acetic anhydride catalyzed by methanesulfonic acid. The reaction is exothermic upon initial addition and is subsequently warmed to 60°C for 18 hours. The product, this compound, is obtained after workup including washing with water and sodium hydroxide (B78521) solution, drying, and distillation under reduced pressure. This method yielded 57 grams of this compound from 50.0 grams of 9-decen-1-ol and 54.0 grams of acetic anhydride, with a boiling point of 93°-95°C at 1.5 mm Hg prepchem.com.

Another route to synthesize this compound involves the reaction of 9-decenyl chloride with potassium acetate in dimethyl sulfoxide. The mixture is heated and stirred at 130-140°C for 1.5-2 hours. After workup and distillation, this compound is obtained. This method reported a yield of 0.52g (44%) compared to the initial 9-decenyl chloride (1.04g) ceon.rs.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| 9-Decen-1-ol, Acetic Anhydride | Methanesulfonic acid | None specified | 30-60 | 18 | This compound | N/A | 93-95/1.5 | prepchem.com |

| 9-Decenyl chloride, Potassium acetate | None | Dimethyl sulfoxide | 130-140 | 1.5-2 | This compound | 44 | 136/6 | ceon.rs |

Olefin Metathesis Approaches for Alkene Formation

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds and has been applied in the synthesis of unsaturated compounds, including those related to this compound. This method allows for the rearrangement and formation of alkenes from simpler olefin precursors.

While direct synthesis of this compound using olefin metathesis was not explicitly detailed for the unsubstituted compound in the provided results, the method has been used to synthesize related fatty olefin derivatives. For instance, metathesis of α-olefins with this compound has been studied using tungsten-based catalysts googleapis.comgoogle.com. Additionally, olefin metathesis has been employed in the synthesis of other unsaturated acetates, such as 5-decenyl acetate, via the self-metathesis of 5-hexenyl acetate and subsequent cross-metathesis with 5-decene google.com. The synthesis of 9-tetradecenyl formate, an analogue, has been achieved through cross-metathesis of 5-decene and 9-decenol catalyzed by Grubbs' catalyst google.com. These examples demonstrate the applicability of olefin metathesis in constructing unsaturated lipid chains that can be functionalized into acetates.

Grignard Chemistry Routes

Grignard reactions, involving the reaction of alkyl or aryl magnesium halides with various electrophiles, are valuable for carbon-carbon bond formation and have been utilized in the synthesis of fatty alcohol and acetate pheromones.

In the synthesis of (3S,6RS)-3-methyl-6-(1-methylethenyl)-9-decenyl acetate, a substituted this compound analogue, a key step involves a copper salt-assisted, highly regioselective attack of a 4-butenyl bromide Grignard reagent on a chloroallylic system thieme-connect.commolaid.com. While this is a substituted analogue, it illustrates the utility of Grignard chemistry in introducing the decenyl chain structure. Another example is the synthesis of cis-9-dodecenyl chloride, a precursor to cis-9-dodecenyl acetate, which involves the reaction of a Grignard reagent of cis-3-hexenyl chloride with 1-bromo-6-chlorohexane (B1265839) in the presence of LiCuCl₂ or Li₂CuCl₄ google.com. Grignard reactions have also been used in the synthesis of (S,E)-1-methyl-9-dodecenyl acetate tandfonline.com. These applications highlight the role of Grignard reagents in assembling the carbon backbone of decenyl and dodecenyl acetates.

Synthetic Routes via Acetylenic Precursors

Synthetic routes employing acetylenic precursors allow for the precise placement of a triple bond, which can then be selectively reduced to yield either a cis (Z) or trans (E) double bond. This approach is particularly useful for the stereoselective synthesis of unsaturated compounds.

The synthesis of (Z) and (E)-9-dodecenyl acetates, structural analogues of this compound, has been achieved using 9-decyn-1-ol (B94338) as an acetylenic precursor cas.cz. The strategy involves preparing the acetylenic alcohol, protecting the hydroxyl group, and then selectively hydrogenating the triple bond. For instance, hydrogenation of 9-decyn-1-ol acetate over a Lindlar catalyst can yield the Z isomer, while other reduction methods can lead to the E isomer . Acetylene intermediates, such as the coupling via acetylides, are considered conventional methods for the synthesis of certain lepidopteran pheromones containing unsaturated chains google.com. The use of terminal alkyne precursors has also been reported in the synthesis of substituted dodecenyl acetates tandfonline.com.

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions, particularly cross-coupling reactions, offer powerful methods for forming carbon-carbon bonds with high selectivity and efficiency. These methods have found application in the synthesis of unsaturated fatty acid derivatives and their corresponding alcohols and esters.

Palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of unsaturated acetates related to this compound. An example is the palladium-catalyzed cross-coupling between 1-bromo-9-decene and vinyl acetate, which has been shown to yield (E)-9-dodecenyl acetate with high yield and stereoselectivity using Pd(PPh₃)₄ and triethylamine (B128534) . Palladium(0) catalysts have also been employed in cross-coupling reactions involving organoboranes and vinyl halides to synthesize unsaturated tetradecenyl acetates researchgate.net. These examples demonstrate the potential of palladium catalysis for the stereoselective construction of the carbon framework and introduction of the acetate group in the synthesis of unsaturated decenyl acetates and their analogues.

Synthesis of Geometric Isomers and Structural Analogues

The synthesis of geometric isomers (cis/Z and trans/E) and structural analogues of this compound is important for studying the relationship between chemical structure and biological activity, particularly in the context of pheromones and other semiochemicals.

The synthesis of the Z and E isomers of unsaturated acetates often relies on the controlled reduction of acetylenic precursors or stereoselective coupling reactions. As mentioned earlier, the synthesis of (Z) and (E)-9-dodecenyl acetates from 9-decyn-1-ol involves selective hydrogenation or other reduction methods to control the double bond geometry cas.cz. The importance of achieving high geometric purity is highlighted in the synthesis of pheromones, where even small amounts of the incorrect isomer can significantly reduce or inhibit biological activity tandfonline.com.

Production of (Z)- and (E)-9-Decenyl Acetate for Behavioral Studies

The production of specific isomers, (Z)- and (E)-9-decenyl acetate, is often necessary for behavioral studies, particularly in the field of chemical ecology where these compounds or related structures can act as pheromones or attractants for insects.

One general approach to synthesizing alkenyl acetates involves the reaction of an alkenyl alcohol with acetic anhydride. For instance, 9-decen-1-ol can be reacted with acetic anhydride in the presence of a catalyst like methanesulfonic acid to yield this compound. This reaction is typically exothermic and may require controlled heating for completion. The product is then isolated and purified, often through distillation under reduced pressure. prepchem.com

The stereoselective synthesis of specific isomers, such as (Z)- or (E)-alkenyl acetates, is critical when studying their biological activity, as different isomers can have vastly different effects on insect behavior. While the provided search results specifically mention the synthesis of (E)-9-dodecenyl acetate and (Z)-9-dodecenyl acetate, which are related but not identical to this compound, the principles of stereoselective synthesis are applicable. tandfonline.compherobase.com Methods often involve stereoselective reduction of alkyne intermediates or the use of specific coupling reactions. tandfonline.compherobase.com For example, stereoselective reduction of a 9-decyn-1-ol precursor could theoretically yield either the (Z)- or (E)-9-decen-1-ol, which could then be acetylated to the desired isomer of this compound.

Research has shown that the ratio of (E) and (Z) isomers can be crucial for the biological activity of related pheromones. For example, in the case of Rhyacionia buoliana, a high percentage of the (Z)-isomer in a mixture with the main (E)-9-dodecen-1-yl acetate component can significantly inhibit its attractive effect. tandfonline.com This underscores the importance of stereochemical control in the synthesis of these compounds for behavioral studies.

Creation of Fluorinated and Other Modified Analogues

Modified analogues of pheromones, including fluorinated versions, are synthesized to investigate structure-activity relationships and explore potential applications as pest control agents or tools in olfaction research. annualreviews.orgznaturforsch.comacs.org These modifications can involve altering the carbon chain, introducing heteroatoms, or adding halogen atoms like fluorine. annualreviews.org

Fluorinated analogues of related compounds, such as (Z)-9-dodecenyl acetate, have been synthesized with fluorine atoms at various positions along the carbon chain or at the terminal methyl group. annualreviews.orglookchem.com Studies on these analogues have shown that the position and number of fluorine atoms can significantly impact biological activity, ranging from equipotency to the natural pheromone to complete inactivity or even antagonistic effects. annualreviews.org For instance, an 11,11-difluoro analogue of (Z)-9-dodecenyl acetate was found to be equipotent to the natural pheromone in one study, while a 12,12,12-trifluoromethyl analogue was inactive alone and acted as an antagonist when mixed with the natural pheromone. annualreviews.org

Other modifications explored for related pheromones include alterations to the functional group, such as replacing the acetate group with formates, propionates, or even aldehydes. annualreviews.org The introduction of oxygen or sulfur atoms into the carbon chain has also been investigated, leading to compounds with varying synergistic or inhibitory activities. annualreviews.org These studies on modified analogues provide valuable insights into the structural requirements for receptor binding and biological response.

Deuterium (B1214612) Labeling for Biosynthesis Pathway Elucidation

Deuterium labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products, including insect pheromones. By synthesizing and applying deuterium-labeled precursors, researchers can track the incorporation of these labeled atoms into the final pheromone structure, thereby mapping the enzymatic steps involved.

Studies on the biosynthesis of related pheromones, such as (Z,E)-9,12-tetradecadienyl acetate in moths like Cadra cautella and Spodoptera exigua, have utilized deuterium-labeled fatty acids. iastate.edu These experiments involve applying labeled precursors, such as deuterium-labeled palmitic acid or stearic acid, to the insect's pheromone glands and then analyzing the resulting labeled pheromone components using techniques like gas chromatography-mass spectrometry (GC-MS). iastate.eduslu.sed-nb.info

For example, the application of [12,12,12-²H₃]dodecanoic acid to the pheromone glands of Cydia pomonella resulted in the incorporation of deuterium label into dodecanol, (E)-9-dodecenol, and (E,E)-8,10-dodecadienol, indicating that dodecanoic acid is a precursor in the biosynthesis of these compounds. slu.se Similarly, in Lobesia botrana, in vivo labeling experiments with deuterium-labeled tetradecanoic acid and (Z)-9-dodecenoic acid helped demonstrate that (E,Z)-7,9-dodecadienyl acetate is produced via a pathway involving desaturation and chain shortening steps. d-nb.inforesearchgate.net

These labeling studies, often combined with the identification of enzymes like desaturases and acyl-CoA oxidases, provide a detailed understanding of how insects produce their specific pheromone blends. iastate.edud-nb.inforesearchgate.net

Neuroethological Investigations of 9 Decenyl Acetate Perception

Olfactory Receptor Neuron (ORN) Responses to 9-Decenyl Acetate (B1210297)

The initial step in the perception of airborne chemical signals like 9-Decenyl acetate in insects occurs in the olfactory receptor neurons (ORNs), which are primarily located in the antennae. These specialized neurons house olfactory receptors that bind to specific odor molecules, triggering a cascade of events that leads to an electrical signal.

Single Sensillum Recording (SSR) for Specific ORN Activation

Single sensillum recording (SSR) allows for the measurement of electrical activity from individual ORNs housed within a single chemosensory hair (sensillum) on the antenna. This technique provides more detailed information about the response profiles of specific ORNs to different odorants. SSR studies have revealed that certain ORNs are specifically tuned to respond to this compound. fishersci.com These ORNs may respond solely to this compound or as part of a complex where they show highest sensitivity to this compound within a blend of pheromone components. For instance, in Spodoptera frugiperda, SSR has been used to characterize different sensilla types on the male antennae that are tuned to specific pheromone components. nih.govcolab.wsresearcher.life

Pheromone Receptor (PR) Characterization and Ligand Binding Specificity

The specificity of an ORN's response to this compound is determined by the pheromone receptors (PRs) expressed on its dendrites. These receptors are proteins that selectively bind to specific pheromone molecules.

Identification and Cloning of this compound-Binding Receptors (e.g., SfruOR13)

The identification and cloning of PR genes have been crucial in understanding the molecular basis of pheromone perception. Through techniques like transcriptome sequencing, researchers have identified candidate PR genes in the antennae of insects that use this compound as a pheromone. For example, in Spodoptera frugiperda, several PRs have been identified, including SfruOR13. nih.govcolab.wsresearcher.liferesearchgate.net Studies have indicated that SfruOR13 is a key receptor involved in the detection of the major sex pheromone component, which can include this compound or related compounds depending on the specific species and pheromone blend composition. nih.govcolab.wsresearcher.liferesearchgate.netcas.cn

Functional Expression of Pheromone Receptors in Heterologous Systems

To confirm the ligand binding specificity of identified PRs, they are often functionally expressed in heterologous systems, such as Xenopus oocytes or insect cell lines (e.g., Drosophila OR67d neurons or HEK293 cells). In these systems, the candidate PR is co-expressed with the olfactory co-receptor (Orco), which is essential for the function of most insect olfactory receptors. frontiersin.org By exposing the heterologous system expressing the PR and Orco to different odorants, researchers can measure the resulting electrical or calcium responses and determine the receptor's tuning profile. Functional expression studies have shown that receptors like SfruOR13 respond strongly to this compound and sometimes to other structurally similar compounds. nih.govcolab.wsresearcher.lifecas.cn

Structure-Activity Relationships in Receptor-Ligand Interactions

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a ligand affect its ability to activate a receptor. By testing a series of compounds structurally related to this compound, researchers can gain insights into the molecular features of the pheromone that are critical for receptor binding and activation. These studies often involve using electrophysiological methods like SSR or functional expression assays to measure the responses to different analogs. fishersci.compsu.eduresearchgate.net SAR studies on receptors sensitive to this compound or related decenyl acetates have explored the effects of varying the chain length, the position and geometry (Z or E) of the double bond, and modifications to the acetate functional group. frontiersin.orgresearchgate.netcardiff.ac.uk These investigations help to build a model of the receptor binding pocket and the specific interactions between the pheromone molecule and the receptor protein.

Role of Odorant Binding Proteins (OBPs) and Pheromone Degrading Enzymes (PDEs) in Olfactory Processing

Odorant Binding Proteins (OBPs) and Pheromone Degrading Enzymes (PDEs), also known as odorant degrading enzymes (ODEs) or antennal esterases, are key players in the peripheral olfactory system of insects, particularly in the processing of pheromones like this compound. OBPs are small, soluble proteins found in high concentrations within the sensillum lymph that surrounds the dendrites of olfactory receptor neurons (ORNs). biorxiv.orgnih.govmdpi.com Their proposed roles include solubilizing hydrophobic odorant molecules, transporting them across the aqueous sensillum lymph to the olfactory receptors, and potentially protecting them from degradation or facilitating their release at the receptor site. nih.govmdpi.comfrontiersin.org PDEs, on the other hand, are enzymes responsible for the rapid deactivation of pheromone molecules after they have interacted with their receptors. This enzymatic degradation is crucial for clearing the sensillum lymph of odorants, allowing the olfactory system to respond quickly to changes in pheromone concentration and to detect subsequent pheromone plumes. nih.govoup.comresearchgate.netnih.govfrontiersin.org

In moths, acetate ester pheromones, such as this compound and related compounds like (Z)-7-dodecenyl acetate (Z7-12:OAc) and (Z)-9-tetradecenyl acetate (Z9-14:OAc), are common components of sex pheromone blends. nih.govphysiology.orgroyalsocietypublishing.org The rapid and precise behavioral responses of male moths to these pheromones necessitate efficient mechanisms for both signal delivery and termination. OBPs are believed to facilitate the initial delivery of these hydrophobic acetate esters to the receptor neurons. nih.govmdpi.comfrontiersin.org Following receptor activation, PDEs, specifically antennal esterases, hydrolyze the ester bond of the pheromone molecule, rendering it inactive. nih.govresearchgate.netnih.govfrontiersin.org This rapid enzymatic breakdown ensures that the olfactory system is quickly reset, allowing the moth to track intermittent pheromone plumes characteristic of natural environments. physiology.org

Mechanisms of Pheromone Transport and Deactivation

The mechanisms of pheromone transport by OBPs and deactivation by PDEs are tightly coupled processes that ensure sensitive and temporally accurate olfactory perception. Upon entering the sensillum lymph through pores in the cuticle, hydrophobic pheromone molecules, including this compound, are thought to be captured by OBPs. nih.govmdpi.comfrontiersin.org This binding event solubilizes the pheromone, allowing it to diffuse through the aqueous lymph. The OBP-pheromone complex then traverses the sensillum lymph to reach the olfactory receptor proteins located on the dendritic membrane of the ORN. nih.govfrontiersin.org While the exact mechanism of pheromone release from the OBP and presentation to the receptor is still under investigation, it is hypothesized to involve conformational changes in the OBP, possibly triggered by the slightly acidic environment near the receptor membrane. nih.gov

Following receptor activation, the rapid deactivation of the pheromone signal is primarily mediated by PDEs, particularly carboxylesterases (CXEs) in the case of acetate ester pheromones. nih.govfrontiersin.org These enzymes are strategically located within the sensillum lymph or associated with the ORN membrane, where they can quickly hydrolyze the ester linkage of molecules like this compound. This enzymatic hydrolysis breaks down the active pheromone into inactive metabolites, such as the corresponding alcohol and acetate. The rapid turnover of pheromone molecules by PDEs is essential for the precise temporal resolution of olfactory signals, enabling moths to respond effectively to the filamentous structure of pheromone plumes. physiology.org Studies on other acetate ester pheromones in moths have demonstrated the high efficiency of these antennal esterases in pheromone degradation, with rapid half-lives observed for the pheromone molecules on the antennae. oup.com

Inhibition of Pheromone-Degrading Esterases by Analogues (e.g., Trifluoromethyl Ketones)

The critical role of pheromone-degrading esterases in olfactory processing has made them targets for disrupting insect communication, particularly in pest control strategies. Analogues of pheromones that can inhibit these enzymes can prolong the presence of the active pheromone in the sensillum lymph, thereby disrupting the normal temporal coding of the olfactory signal and interfering with behavioral responses. nih.govoup.comresearchgate.netannualreviews.org

Trifluoromethyl ketones (TFMKs) are a class of compounds known to be potent and reversible inhibitors of serine esterases, including the antennal esterases responsible for pheromone degradation in moths. nih.govoup.comresearchgate.net TFMKs are thought to mimic the tetrahedral intermediate that forms during the hydrolysis of ester substrates by serine esterases, allowing them to bind tightly to the enzyme's active site. annualreviews.org By inhibiting these esterases, TFMKs can slow down the deactivation of pheromones, leading to prolonged or altered neural responses and disrupted behaviors. nih.govresearchgate.net

While specific studies detailing the inhibition of this compound degrading enzymes by TFMKs were not prominently found, the general principles observed for other acetate ester pheromones are highly relevant. TFMK analogues structurally related to acetate ester pheromones have been shown to inhibit antennal esterases and disrupt pheromone-mediated behaviors in various moth species. nih.govoup.comnih.gov This suggests that TFMK analogues of this compound would likely exert similar inhibitory effects on the specific esterases responsible for its degradation, interfering with the precise neuroethological responses mediated by this pheromone component. The development and testing of such inhibitors are considered a potential avenue for developing novel pest control methods by disrupting insect communication systems. nih.govoup.comresearchgate.netannualreviews.org

Behavioral Ecology and Interspecific Interactions Mediated by 9 Decenyl Acetate

Behavioral Assays and Flight Dynamics in Response to 9-Decenyl Acetate (B1210297)

The behavioral responses of insects to 9-Decenyl acetate have been extensively studied using various laboratory and field techniques, providing insights into its function as a chemical signal.

Attraction and Mating Behavior in Laboratory and Field Settings

(Z)-9-Decenyl acetate is identified as a major component of the sex pheromone of the turnip moth, Agrotis segetum. thegoodscentscompany.com In field tests, traps baited with blends containing (Z)-9-Decenyl acetate have been shown to attract Agrotis segetum males. thegoodscentscompany.comthegoodscentscompany.com The effectiveness of these baits is often dependent on the specific ratio of (Z)-9-Decenyl acetate to other minor pheromone components. thegoodscentscompany.comthegoodscentscompany.comuni.lu Laboratory studies, including observations of mating behavior, further support the role of (Z)-9-Decenyl acetate in sexual communication for this species. uni.lu

However, the influence of (Z)-9-Decenyl acetate is not limited to being an attractant; it can also have inhibitory effects on other species. For instance, (Z)-9-Decenyl acetate is not a sex pheromone component for the cabbage moth, Mamestra brassicae, and its presence can disrupt the attraction of M. brassicae males to their own specific pheromone blend. chem960.com This highlights a role for (Z)-9-Decenyl acetate in interspecific chemical communication, potentially aiding in reproductive isolation.

| Moth Species | Role of (Z)-9-Decenyl Acetate | Behavioral Outcome | Source(s) |

|---|---|---|---|

| Agrotis segetum | Major Sex Pheromone Component | Attraction, Mating Behavior | thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comuni.lu |

| Mamestra brassicae | Not a Sex Pheromone Component | Disruption of Attraction to Conspecific Pheromone | chem960.com |

| Moth Species | Assay Type | Parameters Measured | Findings Related to (Z)-9-Decenyl Acetate | Source(s) |

|---|---|---|---|---|

| Agrotis segetum | Flight Mill | Flight Duration, Velocity, Flight Pattern | Influences flight performance, potentially in conjunction with other components | nih.govnih.govnih.gov |

Wind Tunnel Experiments on Upwind Flight and Source Localization

Wind tunnel experiments are critical for understanding how moths navigate odor plumes and locate the source of pheromone signals in a more naturalistic setting. Studies using wind tunnels with Agrotis segetum have demonstrated that males exhibit upwind flight in response to (Z)-9-Decenyl acetate. thegoodscentscompany.comuni.lufishersci.com These experiments allow for the analysis of specific behaviors involved in source localization, such as casting (zigzagging flight across the wind line) and landing attempts near the pheromone source. uni.lufishersci.com The presence and ratio of minor pheromone components can affect the efficiency and success of upwind flight and source localization. thegoodscentscompany.comuni.lu

| Moth Species | Assay Type | Behaviors Analyzed | Findings Related to (Z)-9-Decenyl Acetate | Source(s) |

|---|---|---|---|---|

| Agrotis segetum | Wind Tunnel | Upwind Flight, Casting, Source Localization | Elicits upwind flight; efficiency influenced by other components and plant volatiles | thegoodscentscompany.comuni.lufishersci.com |

Synergistic and Antagonistic Effects of Co-components and Environmental Cues

The behavioral impact of this compound is often not in isolation but is modulated by the presence of other chemical compounds in the environment.

Influence of Minor Pheromone Components on Behavioral Response

For Agrotis segetum, the behavioral response to (Z)-9-Decenyl acetate is significantly influenced by the presence and ratio of minor pheromone components such as (Z)-7-Decenyl acetate and (Z)-5-Decenyl acetate. thegoodscentscompany.comuni.lu These minor components can act synergistically with the major component, being necessary for optimal attraction in field traps or for eliciting the complete sequence of mating behaviors, including close-range orientation and hair pencil display. thegoodscentscompany.comuni.lu Different ratios of these components can lead to variations in the behavioral response, highlighting the importance of the precise pheromone blend. thegoodscentscompany.comuni.lu

Conversely, as noted earlier, (Z)-9-Decenyl acetate can have an antagonistic effect on non-target species like Mamestra brassicae, disrupting their response to their own pheromone blend. chem960.com This demonstrates how a pheromone component crucial for one species can serve as a disruptive signal for another.

| Moth Species | Co-component(s) Involved | Effect on Behavioral Response to (Z)-9-Decenyl Acetate | Source(s) |

|---|---|---|---|

| Agrotis segetum | (Z)-7-Decenyl acetate, (Z)-5-Decenyl acetate | Synergistic; essential for optimal attraction and full behavioral sequence | thegoodscentscompany.comuni.lu |

| Mamestra brassicae | (Z)-11-Hexadecenyl acetate, (Z)-9-Tetradecenyl acetate (conspecific pheromone) | Antagonistic; disrupts attraction to conspecific pheromone blend | chem960.com |

Interaction with Plant Volatiles and Host Plant Odors

Plant volatiles and host plant odors can interact with insect pheromone systems, influencing orientation and mate finding. Studies, including wind tunnel experiments with Agrotis segetum, have investigated the combined effect of (Z)-9-Decenyl acetate and plant odors. fishersci.com These interactions can guide moths to suitable host plants where mating is likely to occur, suggesting that the perception of the sex pheromone is integrated with information about the host plant environment. fishersci.com The presence of host plant odors can enhance the attractiveness of the pheromone blend or influence the moth's search strategy. fishersci.com

| Moth Species | Environmental Cue Involved | Effect on Behavioral Response to (Z)-9-Decenyl Acetate | Source(s) |

|---|---|---|---|

| Agrotis segetum | Plant Volatiles, Host Plant Odors | Can influence orientation and enhance attraction, guiding moths to host plants for mating | fishersci.com |

Inhibitory Effects of Pheromone Analogues and Impurities on Communication

The effectiveness of pheromone communication, which often involves precise blends of compounds, can be significantly impacted by the presence of structural analogues or impurities. These related chemicals can interfere with the perception of the intended pheromone signal, leading to disrupted behaviors such as mate finding.

Studies on various moth species have demonstrated that the presence of geometric isomers or related compounds can suppress male attraction to the primary sex pheromone component. For instance, in the European pine shoot moth, Rhyacionia buoliana, male attraction to its sex pheromone, (E)-9-dodecenyl acetate, is suppressed when lure formulations contain the geometrical isomer in proportions as low as 3%. oup.com However, the spatial arrangement of the inhibitory isomer relative to the pheromone source can influence the degree of disruption. oup.com

The presence of isomers can act as behavioral antagonists, reducing or eliminating the attractive effect of the correct pheromone blend. researchgate.netcambridge.org This highlights the strict requirements for the shape and electron distribution of the functional group, such as the acetate moiety, for proper interaction with olfactory receptors. nih.gov Impurities or analogues can compete for the same receptor sites as the pheromone components, or they may elicit different or no electrophysiological responses, leading to various inhibitory mechanisms. nih.gov

Research on tortricid moths indicates that while alcohol isomers may not exhibit strong synergistic or antagonistic effects, acetate isomers often play significant behavioral roles as attractants, synergists, or antagonists, thereby promoting specific communication through precise blends. researchgate.netcambridge.org This suggests that male moths may discriminate acetate isomers with greater precision than analogous alcohols, possibly due to steric differences. researchgate.netcambridge.org

The disruptive potential of pheromone analogues and impurities has practical implications in pest management strategies that utilize synthetic pheromones for mating disruption. The presence of even small percentages of incorrect isomers in synthetic lures can diminish their effectiveness. iaea.orggoogle.com

Evolutionary Biology of Pheromone Communication Systems

Pheromone communication systems are subject to evolutionary pressures that drive the divergence and specificity of signals and the co-evolution of pheromones and the olfactory receptors that detect them.

Divergence and Specificity of Pheromone Blends

The specificity of pheromone communication is crucial for reproductive isolation between closely related species that may coexist in the same environment. This specificity is often achieved through variations in the composition and relative proportions of compounds within a multi-component pheromone blend. oup.comnih.gov

Studies on different insect species, including moths, have shown that populations or strains within a species can exhibit distinct differences in their female-produced pheromone blends. For example, the fall armyworm, Spodoptera frugiperda, consists of two strains (corn and rice) that show strain-specific differences in the relative amounts of various pheromone components, including (Z)-9-dodecenyl acetate. nih.govuva.nlusda.gov These differences in blend composition can contribute to assortative mating, although habitat-specific volatiles may also influence attraction. nih.gov

The evolution of species-specific pheromone blends can involve changes in the enzymes responsible for pheromone biosynthesis. pnas.orgresearchgate.net Different species or even populations may utilize different desaturases or other enzymes, leading to variations in the chain length, position of double bonds, and functional groups of the pheromone components. pnas.orgresearchgate.net This biochemical divergence contributes to the uniqueness of pheromone signals.

The complexity of pheromone blends, often consisting of multiple components, allows for a vast array of potential combinations, facilitating the evolution of unique communication channels for numerous species within a family. researchgate.net As the number of species in a family increases, there is a tendency for species to evolve more unique blends from existing components. researchgate.net

Co-evolution of Pheromones and Olfactory Receptors

The evolution of pheromone signals is tightly linked to the evolution of the olfactory receptors that detect them. This co-evolutionary process ensures that males can specifically perceive and respond to the pheromone blend produced by conspecific females.

Insect olfactory receptors (ORs), including specialized pheromone receptors (PRs), are typically expressed in olfactory sensory neurons on the antennae. frontiersin.orgunil.chmdpi.com These receptors, often forming complexes with a co-receptor (Orco), are responsible for recognizing specific pheromone components. frontiersin.orgmdpi.com

Research has identified PRs that are specifically tuned to particular pheromone components, including acetates with different chain lengths and double bond positions. frontiersin.orgplos.org For instance, in the turnip moth, Agrotis segetum, specific receptors are tuned to (Z)-5-decenyl, (Z)-7-dodecenyl, and (Z)-9-tetradecenyl acetates, which are components of its sex pheromone. frontiersin.orgplos.org

The evolution of new receptor functions can arise through gene duplication followed by mutations in the coding regions, or through differential regulation of gene expression. pnas.orgplos.org Studies have shown that gene duplication and changes in coding sequences may be particularly important for the variation in PRs, enabling shifts in species-specific male responses. plos.org

While some receptors are narrowly tuned to specific pheromone components, others may be more broadly tuned and respond to multiple compounds, including behavioral antagonists. frontiersin.orgnih.gov The ability of a receptor to respond to both agonists and antagonists may be due to similar chemical structures, and the behavioral outcome depends on the integration of signals from different receptor types in the central nervous system. frontiersin.org

The specific expression of olfactory receptors in different populations of sensory neurons is fundamental to encoding olfactory information. unil.ch The mechanisms underlying this specific expression, involving cis-regulatory elements, trans-acting factors, and other regulatory processes, are crucial for the precise tuning of the olfactory system to the species-specific pheromone blend. unil.ch

The co-evolution of pheromones and their corresponding receptors is an ongoing process, driven by the need for effective mate recognition and reproductive isolation. Variations in pheromone blends exert selective pressure on the male olfactory system, favoring the evolution of receptors and neural circuits capable of accurately detecting and interpreting the conspecific signal amidst a background of other olfactory cues, including those from closely related species or environmental sources.

Applied Research in Pest Management Utilizing 9 Decenyl Acetate

Development and Optimization of Pheromone-Based Monitoring Tools

Pheromone-based monitoring tools utilize synthetic insect pheromones, such as 9-Decenyl acetate (B1210297), to attract target pests into traps. This allows for the detection of pest presence, estimation of population size, and tracking of their seasonal activity, providing essential information for making informed pest management decisions.

Efficacy of 9-Decenyl Acetate in Field Trapping Systems

Research on other species has also shown the importance of this compound or related dodecenyl acetates in attracting males to traps. For the European grape moth, Eupoecilia ambiguella, (Z)-9-dodecenyl acetate is a major component of the sex pheromone used in mating disruption and monitoring programs researchgate.netbund.de. Field trials have assessed the effectiveness of different quantities of (Z)-9-dodecenyl acetate in traps for monitoring E. ambiguella populations researchgate.net. Similarly, studies on the European corn borer, Ostrinia nubilalis, have noted that (Z)-9-dodecenyl acetate can act as an attraction inhibitor for certain pheromone blends, emphasizing the need for precise blend compositions in trapping systems eje.cz.

The effectiveness of pheromone traps is influenced by factors such as lure composition, dosage, trap design, and environmental conditions. Various trap designs, including delta traps and bucket traps, have been evaluated for their efficiency in capturing moths baited with pheromone lures containing components like dodecenyl acetates dost.gov.phusda.gov.

Design and Calibration of Pheromone Lures for Specific Pests

The design and calibration of pheromone lures are critical for ensuring the specificity and effectiveness of monitoring programs. This involves identifying the specific pheromone components produced by the target pest species, determining the optimal blend ratio, and developing a release mechanism that provides a consistent and appropriate release rate of the pheromone components over time researchgate.net.

For pests like the fall armyworm, research has focused on identifying the key pheromone components responsible for male attraction. Studies have shown that blends containing (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, and sometimes (Z)-11-hexadecenyl acetate are effective for monitoring FAW populations dost.gov.phpmhe.in. The optimal ratios of these components can vary geographically, necessitating calibration of lures for specific regions pmhe.inusda.gov.

The type of dispenser used for the pheromone lure also plays a significant role in its performance. Different materials and designs, such as rubber septa, hollow fibers, or specialized dispensers, are used to control the release rate of the volatile pheromone compounds usda.govcanada.camdpi.com. Calibration involves determining the amount of pheromone to be loaded onto the dispenser and the dispenser type that provides the desired longevity and release profile under field conditions pmhe.inusda.gov. For example, studies have evaluated the longevity and effectiveness of lures with different pheromone loadings over time in field settings pmhe.in. The goal is to mimic the natural pheromone release of the female insect to maximize attraction of males to the traps usda.gov.

Mating Disruption Strategies Employing this compound

Mating disruption is a pest control technique that saturates the environment with synthetic sex pheromones, making it difficult for male insects to locate calling females. This interference in chemical communication reduces successful mating, leading to a decrease in the reproductive rate of the pest population and, consequently, a reduction in pest damage researchgate.net. This compound, as a pheromone component for several moth species, is utilized in mating disruption programs.

Mechanism of Mating Disruption and Behavioral Interference

The mechanism of mating disruption primarily involves disrupting the chemical communication system between male and female moths researchgate.netresearchgate.netCurrent time information in Orlando, FL, US.google.com. By releasing large quantities of synthetic pheromone, the natural pheromone plumes released by females are masked or become indistinguishable within the high background concentration of the synthetic compound annualreviews.org. This can lead to several behavioral interferences in males:

Sensory adaptation or habituation: Continuous exposure to high concentrations of synthetic pheromone can desensitize the male's olfactory receptors, reducing their ability to detect and respond to the much lower concentrations of natural pheromone released by females researchgate.netiaea.orgresearchgate.net.

False trail following: Males may be attracted to the numerous point sources of synthetic pheromone dispensers, spending time investigating these false trails instead of searching for females iaea.orgresearchgate.net. This reduces the time available for successful mate location.

Camouflage: The widespread synthetic pheromone creates a "pheromone cloud" that camouflages the subtle natural pheromone plumes, making it difficult for males to orient towards and locate females researchgate.net.

The effectiveness of mating disruption is influenced by the specific behavioral responses of the target species to the synthetic pheromone and the concentration and distribution of the pheromone in the environment researchgate.netiaea.org. For species where this compound is a key pheromone component, releasing this compound at high levels can interfere with the males' ability to find mates.

Field Trials and Efficacy Assessments in Crop Protection

Field trials are essential for evaluating the efficacy of mating disruption strategies employing this compound in crop protection. These trials assess the impact of pheromone application on male moth capture in traps, mating success rates, and ultimately, the level of crop damage.

Studies on the European grape moth, Eupoecilia ambiguella, have demonstrated the effectiveness of mating disruption using (Z)-9-dodecenyl acetate. Field trials have shown that applying this pheromone can significantly reduce male catches in traps and decrease larval infestation and damage in vineyards researchgate.netbund.de. Different application rates and dispenser densities have been evaluated in these trials to determine the optimal strategy for effective control researchgate.net.

While (Z)-9-dodecenyl acetate is a minor component for the fall armyworm, studies have explored the use of pheromone analogues, including dodecenyl acetates, for mating disruption in this pest tandfonline.comresearchgate.net. Field-plot trials have shown that certain dodecenyl acetates can cause a significant reduction in communication between male and female FAW moths tandfonline.comresearchgate.net. Efficacy assessments typically involve comparing pest populations and damage levels in areas treated with mating disruption products to untreated control areas or areas treated with conventional insecticides annualreviews.org.

Data from field trials often show a reduction in trap captures of male moths in treated areas compared to control areas, indicating that the synthetic pheromone is interfering with the males' ability to locate pheromone sources annualreviews.orgtandfonline.com. Furthermore, assessments of mating success (e.g., by examining trapped females or sentinel females) and evaluation of crop damage provide direct evidence of the effectiveness of mating disruption in reducing pest populations and protecting crops annualreviews.orgtandfonline.com.

Integration into Integrated Pest Management (IPM) Programs

Pheromone-based strategies, including both monitoring and mating disruption utilizing compounds like this compound, are valuable tools for integration into Integrated Pest Management (IPM) programs usda.govresearchgate.netiaea.orgresearchgate.netannualreviews.orgdiva-portal.org. IPM is an approach that combines various pest control tactics to manage pest populations in an economically and environmentally sound manner.

The use of pheromones in IPM offers several advantages. Pheromones are typically species-specific, minimizing the impact on non-target organisms, including beneficial insects and natural enemies bund.debasf.comepa.gov. This selectivity is crucial for maintaining ecological balance within agricultural ecosystems. Pheromone-based methods also generally have a low toxicity profile and leave minimal or no residues on crops, aligning with the goals of sustainable agriculture and reduced pesticide use basf.comepa.gov.

Monitoring with pheromone traps provides crucial information on pest pressure, allowing for timely and targeted application of control measures only when necessary usda.gov. This helps in avoiding unnecessary pesticide applications. Mating disruption, when successfully implemented, can significantly reduce the need for insecticide sprays aimed at controlling reproductive stages of the pest bund.debasf.com.

Pheromone strategies can be used as a stand-alone control method, particularly at low to moderate pest population densities, or they can be integrated with other IPM tactics such as biological control, cultural practices, and targeted insecticide applications when pest pressure is high bund.debasf.com. The integration of pheromones into IPM programs contributes to more sustainable and environmentally friendly pest management outcomes usda.goviaea.orgresearchgate.netannualreviews.orgmyskinrecipes.comprocitrus.org. The use of straight-chain lepidopteran pheromones (SCLPs), which include dodecenyl acetates, is often recommended in IPM strategies bund.de.

| Pest Species | Pheromone Component(s) Including this compound Isomers | Application in Pest Management | Efficacy in Field Trials | Integration into IPM |

| European Grape Moth (Eupoecilia ambiguella) | (Z)-9-Dodecenyl acetate | Monitoring, Mating Disruption | Significant reduction in male trap catches and larval infestation observed in mating disruption trials. researchgate.netbund.de | Recommended and sometimes mandatory in grapevine IPM programs in certain regions. Compatible with other control methods. bund.de |

| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-Dodecenyl acetate (minor component) | Monitoring, Potential Mating Disruption | Effectiveness in trapping influenced by blend ratio and trap design. dost.gov.phpmhe.inusda.gov Pheromone analogues including dodecenyl acetates show potential for communication disruption. tandfonline.comresearchgate.net | Used for monitoring to inform management decisions. Potential for integration of mating disruption with other tactics. usda.govresearchgate.net |

| Oriental Tea Tortrix (Homona magnanima) | (Z)-9-Dodecenyl acetate (component) | Mating Disruption | Commercial mating disrupters containing (Z)-11-tetradecenyl acetate and sometimes (Z)-9-dodecenyl acetate are used. mdpi.com | Used in tea plantations as an environmentally safe control strategy. mdpi.com |

| Brazilian Apple Leaf Roller (Bonagota cranaodes) | (Z)-9-Hexadecenyl acetate (component) | Field Trapping | Addition to main pheromone component increased male moth catches. diva-portal.org | Potential for use in monitoring programs for this apple pest. diva-portal.org |

| Fir Coneworm (Dioryctria abietivorella) | (Z)-9-Tetradecen-1-yl acetate (potential minor component) | Monitoring, Potential Mating Disruption | Evaluated as an addition to the main pheromone blend, but did not improve attractiveness in tested ratios. usda.gov | Availability of synthetic pheromone opens possibility for control tactics using mating disruption within IPM. usda.gov |

Resistance Management and Environmental Considerations

The use of semiochemicals, such as insect pheromones like this compound, represents a strategic approach in pest management that offers distinct advantages concerning the development of insect resistance and environmental impact when compared to conventional broad-spectrum insecticides. Pheromones function by interfering with insect behavior, primarily mating, rather than directly targeting physiological processes, which significantly lowers the likelihood of resistance evolution. Furthermore, their targeted action, use at low concentrations, and rapid environmental dissipation contribute to a favorable environmental profile, aligning well with sustainable and organic agricultural practices.

Low Likelihood of Insect Resistance Development to Pheromones

Insect resistance to conventional insecticides, which typically act on vital biochemical or neurological pathways, is a significant challenge in pest management. This resistance often develops through mechanisms such as metabolic detoxification, target-site insensitivity, or behavioral avoidance, driven by the strong selection pressure exerted by lethal compounds. mbimph.com

In contrast, sex pheromones, including straight-chain lepidopteran pheromones like this compound (although the search results primarily discuss dodecenyl acetate in this context, the principle for straight-chain lepidopteran pheromones is generally applicable basf.com), are identical or structurally similar to the natural compounds produced by insects for communication, particularly mating. basf.com Their mode of action involves disrupting the ability of male insects to locate females, thereby preventing mating and subsequent reproduction. basf.comepa.gov This behavioral interference, rather than direct toxicity, imposes a different, and generally much lower, selection pressure for the development of resistance. basf.com

The behavioral pathways mediated by pheromones are complex and fundamental to insect survival and reproduction. Developing resistance to a pheromone would likely require significant and potentially detrimental changes in an insect's olfactory system, behavioral responses, or pheromone production/perception machinery. Such changes are less likely to occur rapidly or spread through a population compared to the physiological adaptations that confer resistance to toxic insecticides. basf.com While the search results mention one reported example of resistance to mating disruption (using a different pheromone blend) annualreviews.org, the general consensus is that the risk of resistance development to pheromones is low. basf.combund.de For instance, the risk of resistance for the grape moth species to the pheromone used in certain mating disruption products is considered low. bund.de

Zero-Residue Attributes and Compatibility with Organic Production